1-(2-Chloro-3-methylphenyl)propan-2-one
Description
1-(2-Chloro-3-methylphenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-chloro-3-methylphenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the methyl group, which modulate nucleophilic attack at the carbonyl carbon .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
PUJOLCXHYBLKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
- 1-(3-Methylphenyl)propan-2-one (): Lacks the chlorine atom, leading to reduced electron-withdrawing effects.
- 1-(5-Chloro-2,3-diiodophenyl)propan-2-one (): Incorporates halogens (Cl, I) at positions 2 and 3, significantly increasing molecular weight (354.95 g/mol) and polarizability. The iodine atoms may facilitate halogen bonding in crystal structures, as observed in SHELX-refined analogs .
- 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (): Features an amino group adjacent to the ketone, altering its pharmacological profile. This structural motif is associated with psychoactive properties, highlighting the impact of functional group placement on bioactivity .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1-(2-Chloro-3-methylphenyl)propan-2-one* | C₁₀H₁₁ClO | 182.65 | ~297 (Predicted) | 1.133 (Predicted) |
| 1-(3-Methylphenyl)propan-2-one | C₁₀H₁₂O | 148.20 | N/A | N/A |
| 1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one | C₁₁H₁₃ClO₂ | 212.67 | 297.1 (Predicted) | 1.133 (Predicted) |
| 1-(5-Chloro-2,3-diiodophenyl)propan-2-one | C₉H₇ClI₂O | 354.95 | N/A | N/A |
*Predicted data based on analogs (e.g., ). Chlorine and methyl groups increase boiling points compared to non-halogenated analogs due to enhanced van der Waals interactions .
Key Routes for Chlorinated Propan-2-one Derivatives
- Palladium-Catalyzed Arylation (): Used to synthesize 1-(5-chloro-2,3-diiodophenyl)propan-2-one (72% yield), demonstrating regioselective control in domino α-arylation/O-arylation reactions .
- Microwave-Assisted Cyclization (): Efficient for generating benzofuran derivatives from 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (86% yield). Microwave irradiation reduces reaction time compared to traditional heating .
- Hydrogenation and Condensation (): Employed for diarylheptanoid synthesis, where 1-(triphenylphosphoranylidene)propan-2-one acts as a key intermediate. Yields vary (34–99%) depending on substituent steric effects .
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